Boc-Ile-OSu
Description
Boc-Ile-OSu (tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis and nucleoside analog preparation. Its structure includes a Boc (tert-butoxycarbonyl) group, which protects the amine functionality of isoleucine, and an N-hydroxysuccinimide (OSu) ester, which enhances reactivity in coupling reactions. This compound is instrumental in forming amide bonds under mild conditions, often mediated by bases like DBU or cesium carbonate (Cs₂CO₃) . Its CAS number is 3392-8-3, and it has been employed in synthesizing nucleoside analogues (e.g., sulfamoylated ribonucleosides) and bioactive peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJLEZSGFVHQA-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-08-3 | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3392-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinimido N-(tert-butoxycarbonyl)isoleucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
The halophosphoric acid ester method, detailed in US Patent 5,734,064 , is a one-pot synthesis route for carboxylic acid succinimidyl esters. For Boc-Ile-OSu, the protocol involves:
-
Reactants :
-
Boc-Ile-OH (carboxylic acid precursor)
-
N-hydroxysuccinimide (NHS)
-
Diphenyl chlorophosphate (halophosphoric acid ester)
-
Sodium hydrogencarbonate (base)
-
Acetone (solvent)
-
-
Procedure :
-
Boc-Ile-OH (0.010 mol) and NHS (0.010 mol) are dissolved in acetone with sodium hydrogencarbonate (0.041 mol) at 50°C.
-
Diphenyl chlorophosphate (0.012 mol) is added dropwise, and the mixture is stirred for 1 hour.
-
Post-reaction, the solvent is evaporated, and the crude product is extracted with ethyl acetate, washed with NaHCO₃, dried, and concentrated.
-
Table 1: Optimization Parameters for Halophosphoric Acid Ester Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50°C | Maximizes activation |
| Molar Ratio (NHS:Acid) | 1:1 to 1.5:1 | Prevents side reactions |
| Solvent | Acetone or acetonitrile | Enhances solubility |
This method achieves yields exceeding 80% with minimal byproducts, attributed to the efficient activation of the carboxyl group by diphenyl chlorophosphate.
Carbodiimide Coupling Strategy
DCC/HOSu-Mediated Activation
The carbodiimide approach, widely used in peptide synthesis, employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with NHS to form active esters. For this compound:
-
Reactants :
-
Boc-Ile-OH
-
N-hydroxysuccinimide
-
DCC or DIC
-
Dichloromethane (DCM) or dimethylformamide (DMF)
-
-
Procedure :
Table 2: Comparative Analysis of Carbodiimide Methods
| Parameter | DCC | DIC |
|---|---|---|
| Reaction Time | 12–24 hours | 6–12 hours |
| Byproduct Formation | High (urea precipitates) | Moderate |
| Solubility | Limited in polar solvents | Better in DMF |
This method is favored for its simplicity but requires rigorous purification to remove urea derivatives.
Industrial-Scale Production and Purification
Recrystallization and Chromatography
Industrial protocols emphasize purity >98% for pharmaceutical applications:
Quality Control Metrics
-
HPLC Analysis : Purity assessed via reverse-phase C18 column (90:10 acetonitrile/water, 1 mL/min, UV detection at 254 nm).
Challenges and Innovations
Side Reactions and Mitigation
Chemical Reactions Analysis
Boc-Ile-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amine group to form an amide bond . Common reagents used in these reactions include primary and secondary amines, often under mild conditions to preserve the integrity of the Boc protecting group . The major product formed from these reactions is the corresponding amide, which is a key intermediate in peptide synthesis .
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Boc-Ile-OSu is extensively utilized in SPPS due to its favorable properties:
- Deprotection : The Boc group can be removed under mild acidic conditions, allowing for controlled reactions.
- Coupling Efficiency : The OSu group enhances the reactivity of the carboxylate, promoting efficient peptide bond formation.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Type | Stability | Removal Conditions |
|---|---|---|---|
| Boc | Acid-labile | Moderate | Mild acid (TFA) |
| Fmoc | Base-labile | High | Mild base (piperidine) |
| Cbz | Hydrogenolysis | Low | Hydrogenolysis |
Drug Development
This compound has been pivotal in synthesizing peptides with therapeutic potential:
- Angiotensin-(1–7) : This peptide has demonstrated anti-cancer properties. The synthesis using this compound resulted in high yields and purity, making it suitable for further biological evaluation.
- Cyclic Peptide Libraries : High-throughput synthesis methods employing this compound have facilitated the rapid generation of cyclic peptides, leading to the discovery of novel compounds with significant biological activity.
Case Study: Angiotensin-(1–7)
In a study focused on Angiotensin-(1–7), researchers utilized this compound for efficient synthesis. The resulting peptide exhibited:
- Anti-proliferative Effects : Demonstrated reduced tumor growth in various cancer models.
- Mechanisms of Action :
- Inhibition of cyclooxygenase 2 (COX-2).
- Reduction in tumor-associated angiogenesis.
Biochemical Research
This compound is also employed in various biochemical studies:
- Matrix Metalloproteinase Inhibition : Peptides synthesized using this compound have been explored for their ability to inhibit matrix metalloproteinases, enzymes involved in extracellular matrix degradation and cancer metastasis.
Mechanism of Action
The mechanism of action of Boc-Ile-OSu involves the formation of a covalent bond with the amine group of an amino acid or peptide . This reaction effectively blocks the reactivity of the amine group until the Boc protecting group is removed under acidic conditions . The molecular targets and pathways involved in this process are primarily related to peptide bond formation and protection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Ile-OSu belongs to a class of Boc-protected amino acid active esters. Two structurally similar compounds are Boc-D-Cys(Mbzl)-OSu and Boc-Asn-OSu, which share the Boc-OSu backbone but differ in amino acid side chains and functional groups.
Boc-D-Cys(Mbzl)-OSu
- Structure : Incorporates D-cysteine with a benzyl-protected thiol group (Mbzl) and the OSu ester.
- Molecular Formula : C₂₀H₂₆N₂O₆S .
- Applications : Used as a screening tool in chemical biology due to its thiol-reactive benzyl group, enabling selective protein modification .
- Key Differences :
- Reactivity : The thioether linkage in D-Cys(Mbzl) allows site-specific conjugation, unlike this compound’s purely hydrophobic isoleucine side chain.
- Solubility : The benzyl group increases lipophilicity compared to this compound.
Boc-Asn-OSu
- Structure : Features asparagine (Asn) with a Boc-protected amine and OSu-activated carboxylate.
- Molecular Formula : C₁₃H₁₉N₃O₇ .
- Applications : Employed in introducing polar Asn residues into peptides, contrasting with this compound’s role in hydrophobic modifications .
- Key Differences :
- Polarity : Asn’s amide side chain enhances water solubility, whereas this compound is more lipophilic.
- Coupling Efficiency : Boc-Asn-OSu may require optimized conditions due to steric hindrance from the amide group.
Table 1: Comparative Analysis of this compound and Similar Compounds
This compound in Nucleoside Analogues
This compound is critical in synthesizing sulfamoylated nucleoside derivatives. For example, coupling this compound with acetonide-protected ribonucleosides in the presence of DBU yields intermediates with 70–82% purity after deprotection .
Comparative Reactivity
- This compound : Reacts efficiently with primary amines under mild conditions (e.g., room temperature, 12-hour reaction time) .
- Boc-D-Cys(Mbzl)-OSu : Requires thiol-selective conditions (e.g., reductive environments) for benzyl group removal .
- Boc-Asn-OSu : May necessitate polar solvents (e.g., DMF) to mitigate aggregation during coupling .
Yield and Purity
Biological Activity
Boc-Ile-OSu, or Boc-L-isoleucine hydroxysuccinimide ester , is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : Boc-L-isoleucine hydroxysuccinimide ester
- CAS Number : 3392-08-3
- Molecular Formula : C₁₃H₁₉N₃O₄
- Purity : ≥97.0% (HPLC) .
This compound functions primarily as an N-hydroxysuccinimide (NHS) active ester , which makes it useful for coupling reactions in peptide synthesis. The NHS group facilitates the formation of amide bonds with amino acids or peptides, allowing for the selective attachment of isoleucine residues to growing peptide chains. This property is particularly valuable in the synthesis of biologically active peptides and prodrugs.
Inhibition Studies
Research has demonstrated that this compound can act as a substrate for aminoacyl-tRNA synthetase (aaRS) enzymes, particularly in E. coli. In a study evaluating its inhibitory activity against purified E. coli isoleucyl-tRNA synthetase (IleRS), several derivatives of this compound were synthesized and tested. The results indicated that some derivatives exhibited significant inhibitory effects, with IC50 values in the nanomolar range for specific compounds .
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| 6a | 50 | Comparable to ISA |
| 6b | 100 | Moderate activity |
| 6e | 75 | Similar to methylamine substituted ISA |
| 6f | 30 | Best inhibitory activity observed |
Antimicrobial Activity
In addition to its role in peptide synthesis, this compound has shown promise in antimicrobial applications. A study evaluated various compounds derived from this compound against different microorganisms, revealing varying levels of Minimum Inhibitory Concentration (MIC). For instance, one derivative displayed an MIC of 12.5 µM against Sarcina lutea, while another showed an MIC of 6.25 µM against Candida albicans .
Case Studies
- Peptide Synthesis : In a study focusing on the synthesis of lipophilic nucleoside analogues, this compound was coupled with other nucleoside components to create prodrugs that demonstrated comparable activity to parent compounds when evaluated in cellular extracts .
- Antibacterial Evaluation : Another investigation highlighted the antibacterial properties of Boc-Ile derivatives against various strains, noting that while some exhibited low MIC values, others showed minimal effects, suggesting a need for structural modifications to enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
